molecular formula C11H12O B3042754 3-Phenylpent-1-yn-3-ol CAS No. 6712-31-8

3-Phenylpent-1-yn-3-ol

Cat. No. B3042754
CAS RN: 6712-31-8
M. Wt: 160.21 g/mol
InChI Key: OBZUGNGWNBQMLU-UHFFFAOYSA-N
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Description

“3-Phenylpent-1-yn-3-ol” is a chemical compound . The molecular formula of this compound is C12H14O . The molecular weight is 174.2390 .


Molecular Structure Analysis

The molecular structure of “3-Phenylpent-1-yn-3-ol” can be represented by the InChI string: InChI=1S/C12H14O/c1-3-12(2,13)10-9-11-7-5-4-6-8-11/h4-8,13H,3H2,1-2H3 . This structure can also be viewed as a 2D Mol file or a computed 3D SD file .


Chemical Reactions Analysis

While specific chemical reactions involving “3-Phenylpent-1-yn-3-ol” are not mentioned in the sources retrieved, similar compounds have been used as reactants in various chemical reactions. For example, 3-Methyl-1-pentyn-3-ol has been used to synthesize α-methylene cyclic carbonates by reacting with carbon dioxide .

Scientific Research Applications

Green Synthesis of Tertiary Propargylic Alcohols

PPY serves as a valuable precursor for the synthesis of tertiary propargylic alcohols. Researchers have developed an efficient and environmentally friendly method for alkynylation using PPY. Under solvent-free conditions and with the assistance of tert-BuOK, PPY reacts with aromatic and aliphatic ketones to yield tertiary propargylic alcohols with good to excellent yields .

α-Methylene Cyclic Carbonates Synthesis

PPY participates in the synthesis of α-methylene cyclic carbonates. By reacting PPY with carbon dioxide, researchers can generate these important compounds. These cyclic carbonates find applications in various fields, including materials science and organic synthesis .

Building Blocks for Fine Chemicals and Pharmaceuticals

Propargylic alcohols, including those derived from PPY, serve as versatile building blocks. They play a crucial role in the synthesis of fine chemicals, natural products, and pharmaceuticals. Researchers explore their potential in drug discovery and development .

Click Chemistry and Bioconjugation

PPY’s alkyne group makes it suitable for click chemistry reactions. Researchers employ PPY as a bioorthogonal handle for site-specific labeling and bioconjugation. Applications include protein labeling, imaging, and drug delivery systems.

properties

IUPAC Name

3-phenylpent-1-yn-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O/c1-3-11(12,4-2)10-8-6-5-7-9-10/h1,5-9,12H,4H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBZUGNGWNBQMLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C#C)(C1=CC=CC=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenylpent-1-yn-3-ol

Synthesis routes and methods

Procedure details

A solution of propiophenone in THF (0.2 ml, 1.505 mmol) is slowly added dropwise at room temperature with stirring to a solution of ethynylmagnesium bromide (4 ml, 2.0 mmol, 0.5 M in THF) in THF (5 ml). The slightly yellow reaction solution was stirred at RT for 1 h. The reaction mixture is acidified using 1N HCl, during which a turbidity initially formed which disappeared with an increase in the pH into the acidic region. Diethyl ether was added to the solution, the aqueous phase was separated off, and the organic phase was extracted once with water. The organic phase was dried using sodium sulfate, filtered off and evaporated to dryness, giving 3-phenylpent-1-yn-3-ol (233 mg, 0.001 mol) in 65% yield. The crude mixture is reacted further without further purification.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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